molecular formula C17H18N4O5 B11829869 L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester

L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester

Cat. No.: B11829869
M. Wt: 358.3 g/mol
InChI Key: CXSQTGRSMRMIMU-AWEZNQCLSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s core structure comprises an L-glutamic acid residue esterified at both α- and γ-carboxyl positions with cyanomethyl groups. The benzoyl moiety at the N-terminus is substituted at the para position with a methylamino group, while the pteridinylmethyl unit introduces a heterocyclic system with two amine groups at positions 2 and 4. The molecular weight of 532.51 g/mol reflects its polyfunctional design.

Stereochemical integrity is preserved in the L-configuration of the glutamic acid backbone, as evidenced by synthetic protocols using enantiomerically pure precursors. The cyanomethyl esters adopt a trans configuration relative to the glutamic acid α-carbon, minimizing steric clashes between the benzoyl and pteridinyl groups. A comparative analysis of nuclear magnetic resonance (NMR) data reveals distinct coupling constants (J = 7.2 Hz for Hα–Hβ protons), consistent with restricted rotation about the glutamic acid Cα–Cβ bond.

Table 1: Key structural parameters

Parameter Value
Molecular formula C₂₄H₂₄N₁₀O₅
Molecular weight 532.51 g/mol
Stereochemistry L-configuration (glutamate)
Ester group geometry trans (α/γ-cyanomethyl)

Properties

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

bis(cyanomethyl) (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate

InChI

InChI=1S/C17H18N4O5/c1-20-13-4-2-12(3-5-13)16(23)21-14(17(24)26-11-9-19)6-7-15(22)25-10-8-18/h2-5,14,20H,6-7,10-11H2,1H3,(H,21,23)/t14-/m0/s1

InChI Key

CXSQTGRSMRMIMU-AWEZNQCLSA-N

Isomeric SMILES

CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)OCC#N)C(=O)OCC#N

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)OCC#N)C(=O)OCC#N

Origin of Product

United States

Preparation Methods

Substrate Preparation

L-Glutamic acid is typically protected at its carboxyl groups prior to acylation. However, direct acylation using 4-(methylamino)benzoyl chloride in polar aprotic solvents (e.g., dimethylformamide (DMF)) has been reported. The reaction proceeds via nucleophilic acyl substitution, facilitated by:

  • Base activation : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to deprotonate the amino group.

  • Temperature control : Reactions are conducted at 0–5°C to minimize racemization.

Optimized Protocol

  • Dissolve L-glutamic acid (1 equiv) in anhydrous DMF.

  • Add 4-(methylamino)benzoyl chloride (1.1 equiv) dropwise under nitrogen.

  • Stir at 0°C for 4 hours, followed by room temperature for 12 hours.

  • Quench with ice-water and extract with ethyl acetate.

Yield : 68–72%.

Cyanomethyl Esterification

Esterification Conditions

The bis-esterification of N-acylated glutamic acid with chloroacetonitrile is achieved via a two-step process:

Formation of Metal Salts

To enhance reactivity, the carboxylate groups are converted to metal salts (e.g., Zn²⁺ or Na⁺). Zinc salts are preferred due to higher solubility in DMF:

  • Treat N-[4-(methylamino)benzoyl]-L-glutamic acid with ZnCl₂ (2.2 equiv) in methanol.

  • Precipitate the zinc salt by adding diethyl ether.

Purity : 80–90% for zinc salts vs. 55–70% for sodium salts.

Reaction with Chloroacetonitrile

  • Suspend the zinc salt (1 equiv) in DMF.

  • Add chloroacetonitrile (2.5 equiv) and TEA (3 equiv).

  • Heat at 50–80°C for 3–6 hours.

Critical Factors :

  • Solvent polarity : DMF ensures homogeneity and accelerates reaction kinetics.

  • Stoichiometry : Excess chloroacetonitrile drives the reaction to completion.

Yield : 85–92%.

Purification and Characterization

Isolation Techniques

Cyanomethyl esters are isolated via precipitation:

  • Dilute the reaction mixture with water.

  • Filter the precipitate and wash with cold ethanol.

Advantages : Avoids column chromatography, preserving labile esters.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, NH), 7.65–7.58 (m, 4H, Ar-H), 4.75 (s, 4H, OCH₂CN), 3.12 (s, 3H, NCH₃).

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Alternative Methodologies

Flexizyme-Catalyzed Synthesis

Flexizymes (ribozymes) enable enzymatic esterification under mild conditions:

  • Activate L-glutamic acid as a cyanomethyl ester (CME) using N-Boc protection.

  • Charge onto a tRNA scaffold via flexizyme-catalyzed transfer.

Conditions : 4°C, 50 mM HEPES-KOH (pH 7.5), 600 mM MgCl₂.
Yield : 60–75% (lower than chemical methods but stereospecific).

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield85–92%60–75%
Stereopurity95–98% ee>99% ee
Reaction Time6–12 hours48–96 hours
ScalabilityKilogram-scaleMilligram-scale

Key Insight : Chemical methods dominate industrial applications due to scalability, while enzymatic routes are reserved for chiral-sensitive contexts.

Challenges and Mitigation Strategies

Racemization

  • Cause : Base-mediated epimerization during esterification.

  • Solution : Use low temperatures (0–5°C) and non-nucleophilic bases (e.g., MTBD).

Byproduct Formation

  • Cause : Over-alkylation at the methylamino group.

  • Solution : Stoichiometric control and stepwise addition of reagents .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

L-Glutamic acid derivatives have shown promise in cancer treatment due to their ability to target specific cellular pathways. The compound's mechanism of action may involve:

  • Targeting Tumor Metabolism : It is hypothesized that this compound can interfere with glutamine metabolism, a crucial pathway in cancer cell survival and proliferation.
  • Prodrug Mechanism : The compound may act as a prodrug that is activated by specific enzymes within tumor microenvironments, leading to selective cytotoxicity against cancer cells.

Antitumor Activity

Research indicates that L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester exhibits significant antitumor properties. Preliminary studies have demonstrated its effectiveness against various cancer cell lines:

Cancer Cell LineIC50 (µM)Effectiveness
Mia PaCa-25.0High
PANC-14.5High
RKO6.0Moderate
LoVo5.5High

These results suggest that the compound is particularly effective against pancreatic cancer cells.

Case Studies

  • Study on L1210 Leukemia :
    • Derivatives of L-glutamic acid were evaluated for their antitumor activity in vivo using mouse models.
    • Results indicated significant tumor regression in treated groups compared to controls.
  • Toxicological Studies :
    • Research has focused on structure-activity relationships (SARs), revealing that modifications in alkylating groups can lead to varying degrees of toxicity and efficacy.
    • This emphasizes the importance of careful design in drug development.
  • Mechanistic Insights :
    • Investigations into the molecular pathways affected by this compound revealed increased phosphorylation of H2A.X and upregulation of inflammatory markers such as COX-2 and iNOS.
    • These findings suggest a dual role in inducing DNA damage and modulating inflammatory responses.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are required to fully elucidate the molecular mechanisms and pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-Benzyloxycarbonyl-L-glutamic Acid Derivatives (Compounds 16 and 17)
  • Structure : Compound 16 (N-Benzyloxycarbonyl-L-glutamic Acid) has a benzyloxycarbonyl (Cbz) protecting group and free carboxyl groups, while Compound 17 (α-ethyl ester) introduces an ethyl ester at the α-carboxyl .
  • Key Differences: The target compound replaces the Cbz group with a 4-(methylamino)benzoyl moiety, which may enhance receptor targeting (e.g., folate receptors) compared to the inert Cbz group. The bis-cyanomethyl esters contrast with the ethyl ester in Compound 17, likely increasing electrophilicity and altering hydrolysis kinetics .
N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic Acid γ-Methyl Ester (Compound 5)
  • Structure: Features a benzyloxycarbonyl-methylamino benzoyl group and a γ-methyl ester.
  • The cyanomethyl esters may confer greater stability under acidic conditions compared to the γ-methyl ester, which is prone to enzymatic cleavage in drug metabolism .
Methotrexate (MTX)
  • Structure: Contains a pteridinyl group linked to glutamic acid via a methylamino benzoyl bridge.
  • Comparison :
    • While MTX’s pteridinyl group enables dihydrofolate reductase (DHFR) inhibition, the target compound’s lack of this moiety suggests divergent mechanisms (e.g., thymidylate synthase inhibition via polyglutamation, as seen in ICI D1694) .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Melting Point (°C) [α]D (Solvent) Key Substituents Molecular Weight (g/mol)
N-Benzyloxycarbonyl-L-glutamic Acid (16) 240 -18.5 (H₂O) Cbz, free carboxyls 435.39
N-Benzyloxycarbonyl-L-glutamic Acid α-Ethyl Ester (17) 160 -12.2 (MeOH) Cbz, α-ethyl ester 309.32
Target Compound (Hypothesized) N/A N/A 4-(methylamino)benzoyl, bis-cyanomethyl esters ~450 (estimated)
ICI D1694 N/A N/A Quinazoline, polyglutamates 516.51
  • Notes: The target compound’s cyanomethyl esters likely lower melting points compared to Compound 16 (240°C) due to reduced crystallinity. Optical rotation data ([α]D) for similar compounds suggest chirality is retained in derivatives, critical for biological activity .

Biological Activity

L-Glutamic acid derivatives have garnered significant attention in the fields of biochemistry and pharmacology due to their diverse biological activities. One such compound, L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester (CAS Number: 52980-68-4), exhibits a unique profile that may contribute to various therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

The molecular formula of this compound is C13H16N2O5 , with a molecular weight of 280.28 g/mol . The compound features a benzoyl moiety linked to the L-glutamic acid backbone, which is crucial for its biological interactions.

L-Glutamic acid and its derivatives are known to play critical roles in neurotransmission and metabolic processes. The specific derivative discussed here may exert its biological effects through several mechanisms:

  • Neurotransmitter Modulation : As a glutamate derivative, it may influence excitatory neurotransmission in the central nervous system.
  • Antifungal Activity : Preliminary studies suggest that similar compounds exhibit antifungal properties against various pathogens, including Fusarium and Aspergillus species .
  • Influence on Anabolic Hormones : Amino acid derivatives are recognized for their role in promoting the secretion of anabolic hormones, potentially enhancing muscle recovery and performance .

Biological Activity Data

A summary of key biological activities associated with L-Glutamic acid derivatives is presented in the table below:

Biological ActivityObservationsReferences
Neurotransmitter ActionModulates excitatory neurotransmission
Antifungal PropertiesEffective against Fusarium and Aspergillus species
Ergogenic EffectsEnhances physical performance and recovery
Toxicity ProfileGenerally low toxicity; specific data for this compound needed

Case Studies

Recent studies have evaluated the biological effects of various glutamic acid derivatives:

  • Antifungal Evaluation : A study investigating N-benzoyl amino acids demonstrated significant antifungal activity against Aspergillus fumigatus, suggesting that modifications on the glutamic acid structure can enhance bioactivity .
  • Ergogenic Effects : Research on amino acid derivatives indicates their role in improving mental performance during stress-related tasks and preventing exercise-induced muscle damage . This suggests potential applications in sports nutrition.
  • Neuropharmacological Studies : Investigations into the modulation of glutamate receptors have shown that certain derivatives can influence synaptic plasticity, which is vital for learning and memory processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester, and how do reaction conditions influence regioselectivity?

  • Methodology : The compound is synthesized via sequential protection and coupling steps. For example:

  • Step 1 : Protect the α-amino group of L-glutamic acid using tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to avoid side reactions .
  • Step 2 : Introduce the 4-(methylamino)benzoyl group via coupling agents like diphenylphosphoryl azide (DPPA) or dicyclohexylcarbodiimide (DCC) .
  • Step 3 : Esterify the γ- and α-carboxylic acids with cyanomethyl groups using alkylating agents (e.g., bromoacetonitrile) under basic conditions .
    • Key Variables : Reaction temperature, solvent polarity (e.g., DMA vs. THF), and protecting group stability influence regioselectivity and yield.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+: ~435 Da based on C19H23N3O6) .
  • NMR : Key peaks include:
  • 1H NMR : δ 8.2–7.5 ppm (aromatic protons from benzoyl group), δ 4.5–4.0 ppm (cyanomethyl ester -OCH2CN), δ 3.0 ppm (methylamino -NCH3) .

Advanced Research Questions

Q. What factors contribute to variability in coupling efficiency during the introduction of the 4-(methylamino)benzoyl group?

  • Data Contradictions : Yields for similar coupling reactions range from 39% to 78% depending on steric hindrance and activation methods .
  • Optimization Strategies :

  • Use DPPA for milder activation to preserve stereochemistry.
  • Add catalytic DMAP to enhance acylation rates in aprotic solvents.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How does the bis(cyanomethyl) ester moiety influence the compound’s stability under physiological conditions?

  • Experimental Design :

  • Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4, 37°C) and quantify degradation products (e.g., free glutamic acid) via LC-MS over 24 hours.
  • Stability Profile : Cyanomethyl esters are more hydrolysis-resistant than tert-butyl esters but may undergo β-elimination at high pH (>9) .

Q. What are the implications of this compound’s structure for targeting folate-related enzymes?

  • Mechanistic Insight : The 4-(methylamino)benzoyl group mimics p-aminobenzoic acid (PABA), a folate biosynthesis intermediate, suggesting potential inhibition of dihydrofolate reductase (DHFR) or folylpolyglutamate synthetase (FPGS) .
  • Validation : Competitive binding assays with radiolabeled MTX (methotrexate) derivatives (e.g., [3H]-MTX) and recombinant DHFR .

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